1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
CAS No.: 79138-28-6
Cat. No.: VC2402410
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79138-28-6 |
---|---|
Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 1-methyl-2-oxopyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3 |
Standard InChI Key | XOMXAUOIYFSKIE-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C=O |
Canonical SMILES | CN1C=CC=C(C1=O)C=O |
Introduction
Chemical Structure and Properties
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is characterized by its heterocyclic structure containing a pyridine-like ring with specific functional groups. The compound features a carbonyl group at position 2, creating the pyridone structure, a formyl group at position 3, and a methyl substituent on the nitrogen atom.
Physical and Chemical Properties
The compound possesses the following physical and chemical properties:
Property | Value |
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CAS Number | 79138-28-6 |
Molecular Formula | C₇H₇NO₂ |
Molecular Weight | 137.14 g/mol |
Physical State | Solid |
Storage Conditions | Inert atmosphere, 2-8°C |
Typical Commercial Purity | 95-98% |
Structural Identifiers
Various identifiers are used in chemical databases to uniquely identify this compound:
Identifier Type | Value |
---|---|
IUPAC Name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde |
InChI | InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3 |
InChIKey | XOMXAUOIYFSKIE-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C=O |
The structure features a pyridone ring with a formyl group (aldehyde) at position 3, making it highly reactive for various chemical transformations .
Synthesis Methods
Several synthetic routes have been developed to produce 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, with the most common method involving formylation reactions of suitable precursors.
Vilsmeier-Haack Reaction
The primary method for synthesizing this compound involves the Vilsmeier-Haack reaction, which uses N-methyl-2(1H)-pyridone as the starting material:
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N-methyl-2(1H)-pyridone is treated with a formylating reagent system consisting of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)
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The reaction typically proceeds at controlled temperatures (80-90°C)
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After workup and purification, the desired 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is obtained
This method allows for regioselective formylation at the C-3 position due to the electronic properties of the pyridone ring.
Alternative Synthetic Approaches
Alternative approaches to the synthesis of this compound have been reported in the literature, including:
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Direct functionalization of appropriately substituted pyridine derivatives
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Ring-forming reactions starting from acyclic precursors
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Transformation of related heterocyclic compounds with suitable functional groups
These methods vary in efficiency, yield, and scalability depending on the specific reagents and conditions employed.
Applications in Organic Chemistry
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds.
Heterocyclic Synthesis
The compound is utilized as a precursor for the synthesis of various heterocyclic systems including:
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Functionalized pyridones with diverse substituents
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Fused heterocyclic systems containing the pyridone moiety
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Pyridines, pyrimidines, and pyrazoles
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Complex multicyclic structures with potential biological activity
These transformations typically exploit the reactive formyl group at the C-3 position.
Synthetic Applications
Specific synthetic applications of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde include:
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Condensation reactions with various nucleophiles to introduce new functional groups
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Aldol condensations leading to unsaturated derivatives
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Knoevenagel condensations with active methylene compounds
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Reductive amination reactions to introduce amino functionality
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Grignard reactions for carbon-carbon bond formation
These reactions allow for significant structural diversification and provide access to libraries of compounds for medicinal chemistry and materials science applications.
Biological Activities
Although limited research exists on the direct biological activity of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde itself, several studies have investigated its potential properties and those of its derivatives.
Antimicrobial Properties
Initial investigations suggest that 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may possess:
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Antifungal properties against certain fungal species
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Antibacterial activity against select bacterial strains
Derivatives with Biological Activity
Compounds synthesized using 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a building block have shown various biological activities:
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Some pyridone derivatives have exhibited enzyme inhibitory activities
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Related structures have been investigated as potential pharmaceutical agents
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Certain derivatives have shown promise in antimicrobial and antiviral applications
For example, research has explored pyridinone-based compounds as potential inhibitors of various biological targets, including certain kinases and receptors .
Chemical Reactivity
The reactivity of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is primarily governed by its functional groups, particularly the aldehyde moiety at position 3.
Reactivity of the Formyl Group
The formyl (aldehyde) group at position 3 is highly reactive toward nucleophiles and can participate in various reactions:
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Addition reactions with nucleophiles
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Condensation reactions with amines and hydrazines
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Wittig and related reactions for olefination
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Reduction to hydroxymethyl derivatives
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Oxidation to corresponding carboxylic acids
These transformations provide access to a wide range of functionalized derivatives with potential applications in medicinal chemistry and materials science.
Reactivity of the Pyridone Core
The pyridone core structure itself can undergo various transformations:
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N-alkylation or N-acylation reactions
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Electrophilic substitution reactions at available positions
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Metal-catalyzed coupling reactions
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Cycloaddition reactions
The combination of reactivity at both the formyl group and the pyridone core makes this compound a versatile synthetic intermediate.
Supplier | Package Size | Typical Purity | Price Range (USD) |
---|---|---|---|
Matrix Scientific | 0.5g - 5g | 95-98% | $400 - $1500 |
AK Scientific | 100mg - 1g | 95-98% | $322 - $417 |
Various Others | 100mg - 25g | 95-98% | Variable |
Prices may vary based on quantity, purity specifications, and supplier .
Product Specifications
Commercial products typically specify:
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Purity level (often 95-98%)
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Physical appearance
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Spectroscopic data (NMR, IR, MS) for identity confirmation
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Batch-specific certificates of analysis
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Storage and handling recommendations
These specifications ensure consistency and reliability for research applications .
Related Compounds
Several structurally related compounds share similarities with 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and deserve mention for comparative purposes.
Structural Analogs
Notable structural analogs include:
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2-Oxo-1,2-dihydropyridine-3-carbaldehyde (the non-N-methylated version)
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N-Methyl-3-formyl-2(1H)-pyridinethione (the thio analog)
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Various substituted pyridones with different functional groups
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1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid (a more complex derivative)
These compounds often share similar chemical behaviors while exhibiting distinct reactivity patterns .
Comparison with N-Methyl-3-formyl-2(1H)-pyridinethione
The thio analog, N-Methyl-3-formyl-2(1H)-pyridinethione, differs in having a sulfur atom instead of oxygen at the 2-position:
Property | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | N-Methyl-3-formyl-2(1H)-pyridinethione |
---|---|---|
Molecular Formula | C₇H₇NO₂ | C₇H₇NOS |
Molecular Weight | 137.14 g/mol | 153.20 g/mol |
CAS Number | 79138-28-6 | 61856-47-1 |
Ionization Energy | Not reported | 7.5 eV (PE method) |
The thio derivative shows distinct electronic properties and reactivity compared to the oxo compound .
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